1-((5-(Hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-3-phenylurea
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Description
1-((5-(Hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-3-phenylurea is a useful research compound. Its molecular formula is C19H18N2O2S and its molecular weight is 338.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiophene-based compounds are known to have a variety of biological effects . .
Mode of Action
The mode of action of thiophene-based compounds can vary widely depending on their specific structure and the biological targets they interact with . Without specific information on this compound, it’s difficult to provide a detailed explanation of its mode of action.
Biochemical Pathways
Thiophene derivatives have been shown to interact with a variety of biochemical pathways, often resulting in therapeutic effects such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Result of Action
The results of the action of thiophene-based compounds can include a variety of cellular and molecular effects, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of thiophene-based compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .
Properties
IUPAC Name |
1-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c22-18(14-7-3-1-4-8-14)17-12-11-16(24-17)13-20-19(23)21-15-9-5-2-6-10-15/h1-12,18,22H,13H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIMIDICWXCKAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)NC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.